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Compound Name:
1-(2-Chloro-6-

hydroxyphenyl)ethanone

Cat. No.: B1349113 Get Quote

An In-Depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS 55736-04-4):

Properties, Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloro-6-
hydroxyphenyl)ethanone, CAS 55736-04-4, a key chemical intermediate in the

pharmaceutical and fine chemical industries. The document details its chemical and physical

properties, spectroscopic profile, and established synthesis protocols. A significant focus is

placed on its application as a crucial building block in the development of novel therapeutics,

particularly as a precursor for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. This guide is

intended for researchers, scientists, and drug development professionals, offering detailed

experimental methodologies and visual workflows to support advanced research and

development activities.

Chemical and Physical Properties
1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring

substituted with chloro, hydroxyl, and acetyl groups.[1] These functional groups make it a

versatile reagent in organic synthesis.[1] Typically supplied as an off-white to yellow solid, its

purity ranges from 95% to 98%, suitable for demanding synthetic applications.[1]
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Property Value Source(s)

CAS Number 55736-04-4 [2][3][4][5]

Molecular Formula C₈H₇ClO₂ [1][4]

Molecular Weight 170.59 g/mol [1]

IUPAC Name
1-(2-chloro-6-

hydroxyphenyl)ethanone
N/A

Appearance Off-white to yellow solid [1]

Boiling Point 225.4 °C [1]

Purity 95% to 98% [1]

PubChem CID 593415 [4]

MDL Number MFCD00218550 [4]

Spectroscopic Profile
The structural features of 1-(2-Chloro-6-hydroxyphenyl)ethanone give rise to a distinct

spectroscopic signature. While specific datasets are proprietary to various suppliers, the

expected spectral characteristics are summarized below. A proton NMR (¹H NMR) spectrum is

available for viewing at ChemicalBook.[6]
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Technique Expected Features

¹H NMR

Signals corresponding to the aromatic protons,

a singlet for the acetyl (methyl) protons, and a

broad singlet for the phenolic hydroxyl proton.

¹³C NMR

Resonances for the aromatic carbons (both

substituted and unsubstituted), the carbonyl

carbon of the ketone, and the methyl carbon of

the acetyl group.

IR Spectroscopy

Characteristic absorption bands are expected

for the O-H stretch (broad, ~3400 cm⁻¹), the

C=O stretch of the ketone (~1650-1700 cm⁻¹),

C-Cl stretch, and vibrations associated with the

aromatic ring.

Mass Spectrometry (EI)

A molecular ion peak (M⁺) is expected at m/z

170, with a characteristic M+2 isotopic peak at

m/z 172 (approximately 1/3 the intensity) due to

the presence of the ³⁷Cl isotope. Common

fragmentation would involve the loss of the

acetyl group (•COCH₃).

Synthesis and Manufacturing
The synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone can be achieved through multiple

routes. The most prominently documented methods are detailed below.

Synthesis from 2-Chloro-6-hydroxybenzonitrile
A common laboratory-scale synthesis involves the Grignard reaction of 2-chloro-6-

hydroxybenzonitrile with methylmagnesium bromide.[2] This method provides a direct route to

the desired acetophenone.
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2-Chloro-6-hydroxybenzonitrile
in THF

1. Add Grignard reagent slowly
(Gas evolution)

Methylmagnesium Bromide
(Grignard Reagent)

2. Stir at RT, then 65°C
overnight in sealed tube

3. Quench with H₂O
and acidify with HCl

4. Extract with
Dichloromethane (DCM)

5. Purify via Column
Chromatography

1-(2-Chloro-6-hydroxyphenyl)ethanone
(Final Product)

Click to download full resolution via product page

Caption: Synthesis workflow from 2-chloro-6-hydroxybenzonitrile.
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Alternative Synthesis from 2-Amino-6-chloro-
acetophenone
An alternative route involves the diazotization of 2-amino-6-chloro-acetophenone.[2] The

resulting diazonium salt is subsequently hydrolyzed to yield the final product with a reported

yield of 55%.[2]

Applications in Drug Discovery and Development
1-(2-Chloro-6-hydroxyphenyl)ethanone is not typically an active pharmaceutical ingredient

(API) itself but serves as a vital precursor and key building block in the synthesis of complex,

biologically active molecules.[1]

Precursor for Stearoyl-CoA Desaturase-1 (SCD1)
Inhibitors
The most significant application of this compound is in the synthesis and structure-activity

relationship (SAR) studies of novel inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1).[1]

[2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the

formation of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).

Overexpression of SCD1 is implicated in various metabolic diseases, including obesity, insulin

resistance, and certain cancers, making it a promising therapeutic target. Inhibitors derived

from 1-(2-Chloro-6-hydroxyphenyl)ethanone, such as certain spiropiperidine-based

compounds, block this pathway.[2]

Saturated Fatty Acids
(e.g., Stearoyl-CoA)

SCD1 Enzyme

 Substrate

Monounsaturated Fatty Acids
(e.g., Oleoyl-CoA)

 Catalysis Lipid Synthesis &
Signaling Pathways

SCD1 Inhibitor
(Derived from

CAS 55736-04-4)

 Inhibition

Click to download full resolution via product page

Caption: The SCD1 metabolic pathway and point of inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52470017.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52470017.htm
https://www.benchchem.com/product/b1349113?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-applications-1-2-chloro-6-hydroxyphenyl-ethanone-procurement-insight-dc
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-applications-1-2-chloro-6-hydroxyphenyl-ethanone-procurement-insight-dc
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52470017.htm
https://www.benchchem.com/product/b1349113?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52470017.htm
https://www.benchchem.com/product/b1349113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed Synthesis Protocol (from 2-Chloro-6-
hydroxybenzonitrile)
This protocol is adapted from methodologies reported in the literature.[2]

Materials:

2-chloro-6-hydroxybenzonitrile (1 equivalent)

Methylmagnesium bromide solution (1.4 M in toluene/THF, 2.25 equivalents)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)

Aqueous hydrochloric acid (HCl)

Water

Silica gel for column chromatography

Hexane

Procedure:

Dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous THF (10 mL) in

a reaction vessel under an inert argon atmosphere.[2]

Slowly add the methylmagnesium bromide solution (6.4 mL, 9 mmol) to the reaction mixture.

Note: Gas evolution will be observed.[2]

Stir the mixture at room temperature until the gas evolution ceases.[2]

Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[2]

After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with

water.[2]
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Acidify the mixture with aqueous HCl.[2]

Extract the aqueous layer with dichloromethane.[2]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel, using a

dichloromethane/hexane (1:1) mixture as the eluent, to yield 1-(2-chloro-6-
hydroxyphenyl)ethanone.[2] Reported yield is approximately 15%.[2]

General Workflow for Inhibitor Development and
Screening
The development of a novel drug candidate from a starting intermediate like 1-(2-Chloro-6-
hydroxyphenyl)ethanone follows a multi-stage process.
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Caption: General workflow for drug discovery and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1349113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
As with all chlorinated aromatic compounds, 1-(2-Chloro-6-hydroxyphenyl)ethanone should

be handled with appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet

(SDS) from the supplier for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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